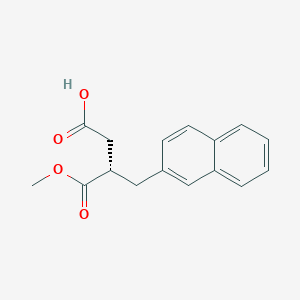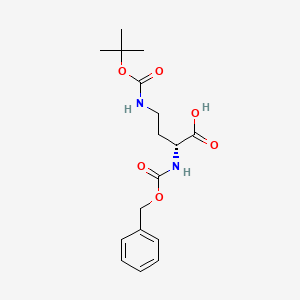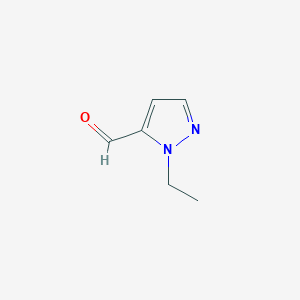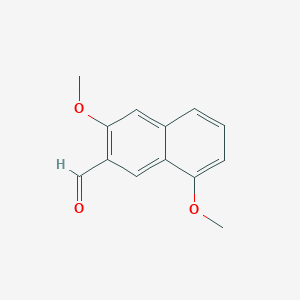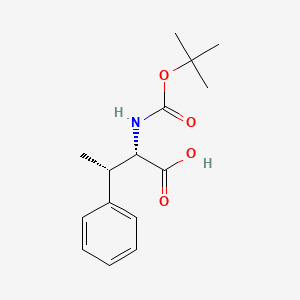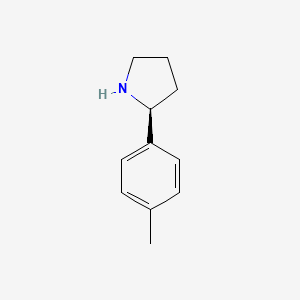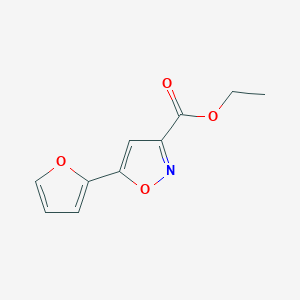
Vinylmethylbis(methylethylketoximino)silan
Übersicht
Beschreibung
2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a chemical compound . It contains a total of 38 atoms; 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- contains a total of 37 bonds; 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, and 3 double bonds .Wissenschaftliche Forschungsanwendungen
Adhäsionsförderung
Vinylmethylbis(methylethylketoximino)silan dient als Adhäsionspromotor in Beschichtungen und Klebstoffformulierungen. Er verbessert die Bindung zwischen unterschiedlichen Materialien, wie z. B. Polymeren und Metallen, indem er die Oberflächenenergien modifiziert und eine chemische Brücke bildet, die die Adhäsion auf molekularer Ebene verbessert .
Vernetzungsmittel
Diese Verbindung wirkt als Vernetzungsmittel in Silikonkautschuken und anderen Elastomeren. Sie führt Vernetzungen zwischen Polymerketten ein, was zu verbesserten mechanischen Eigenschaften wie Elastizität, Zugfestigkeit und Beständigkeit gegen Lösungsmittel und Hitze führt .
Korrosionsschutz
In Metallbehandlungsprozessen kann this compound als Korrosionsschutzmittel verwendet werden. Es bildet eine Schutzschicht auf Metalloberflächen und schützt sie so vor korrosiven Umgebungen und verlängert die Lebensdauer der Metallkomponenten .
Oberflächenmodifikation
Die Verbindung wird zur Oberflächenmodifikation von Füllstoffen und Pigmenten verwendet, die in Verbundwerkstoffen und Farben eingesetzt werden. Sie verändert die Oberflächeneigenschaften, wie z. B. die Hydrophobie, was zu einer verbesserten Dispersion und Kompatibilität mit dem Matrixmaterial führen kann .
Katalysatorimmobilisierung
In der Katalyse wird this compound verwendet, um Katalysatoren auf verschiedenen Trägern zu immobilisieren. Diese Immobilisierung ermöglicht eine einfachere Trennung des Katalysators vom Reaktionsgemisch und kann die Stabilität und Wiederverwendbarkeit des Katalysators verbessern .
Biomaterialbindung
Es findet Anwendung bei der Bindung von Biomaterialien für die medizinische Forschung, z. B. in Biosensoren und Arzneimittelträgersystemen. Die Verbindung kann verwendet werden, um Biomoleküle an Oberflächen zu binden, wodurch ihre biologische Aktivität erhalten bleibt, während sie für analytische oder therapeutische Zwecke immobilisiert werden .
Verbesserung der elektrischen Eigenschaften
Dieses Silan wird verwendet, um die elektrischen Eigenschaften von Materialien zu verbessern, wie z. B. die Durchschlagsfestigkeit und den Isolationswiderstand. Es ist besonders nützlich in der Elektronikindustrie für Vergussmassen und Dichtstoffe .
Maximierung der Festigkeit von Verbundwerkstoffen
Schließlich wird this compound verwendet, um die Festigkeit von Verbundwerkstoffen zu maximieren. Durch die Verbesserung der Grenzflächenbindung zwischen dem Füllstoff und der Matrix trägt es zur Gesamtfestigkeit und Haltbarkeit der Verbundstruktur bei .
Safety and Hazards
According to the Safety Data Sheet, 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a combustible liquid and is harmful if swallowed . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should be kept away from heat, open flames, and sparks .
Wirkmechanismus
Target of Action
Vinylmethylbis(methylethylketoximino)silane is primarily used as a chemical intermediate . It is widely used in the chemical industry, mainly as an additive for special coatings, adhesives, and sealants . The primary targets of this compound are therefore the substances it is mixed with or applied to, such as various surfaces requiring coating or sealing .
Mode of Action
The mode of action of vinylmethylbis(methylethylketoximino)silane involves its interaction with other substances in the creation of special coatings, adhesives, and sealants . It can participate in polymerization reactions to prepare gas permeation films and coatings . The exact nature of these interactions and the resulting changes would depend on the specific substances it is combined with and the conditions under which the reactions take place.
Biochemical Pathways
As an organosilane compound , vinylmethylbis(methylethylketoximino)silane is involved in various chemical reactions, particularly polymerization . The affected pathways and their downstream effects would be specific to the particular application and the substances it is combined with.
Result of Action
The result of the action of vinylmethylbis(methylethylketoximino)silane is the creation of special coatings, adhesives, and sealants . These products have various applications in the chemical industry. The molecular and cellular effects of this compound’s action would be specific to the substances it is combined with and the conditions of the reaction.
Action Environment
The action, efficacy, and stability of vinylmethylbis(methylethylketoximino)silane can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the application. For instance, safety data indicates that this compound should be kept away from heat, open flames, and sparks .
Biochemische Analyse
Biochemical Properties
Vinylmethylbis(methylethylketoximino)silane plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes and proteins, facilitating the formation of oxime derivatives. These interactions are crucial for analytical applications in chemistry, such as high-resolution gas chromatography experiments. The compound’s ability to form stable oxime derivatives makes it valuable in biochemical analysis and research.
Cellular Effects
Vinylmethylbis(methylethylketoximino)silane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating enzyme activity and altering gene expression patterns. These changes can impact cellular metabolism, leading to variations in metabolic flux and metabolite levels. The compound’s effects on cell signaling pathways are particularly noteworthy, as they can influence cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of vinylmethylbis(methylethylketoximino)silane involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its ability to form stable oxime derivatives allows it to interact with various biomolecules, influencing their activity and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinylmethylbis(methylethylketoximino)silane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.
Dosage Effects in Animal Models
The effects of vinylmethylbis(methylethylketoximino)silane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and alterations in gene expression . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
Vinylmethylbis(methylethylketoximino)silane is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in oxime formation is particularly significant, as it can impact various biochemical processes and pathways.
Transport and Distribution
Within cells and tissues, vinylmethylbis(methylethylketoximino)silane is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and industrial applications.
Subcellular Localization
Vinylmethylbis(methylethylketoximino)silane’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Eigenschaften
IUPAC Name |
N-[(butan-2-ylideneamino)oxy-ethenyl-methylsilyl]oxybutan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTJPBFJJAVFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C=C)ON=C(C)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72721-10-9 | |
| Record name | Methylvinyldi(methylethylketoxime)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72721-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



